N-(3,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
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Overview
Description
N-(3,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[45]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound that features a spirocyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the thiophene group: This step might involve a cross-coupling reaction such as the Suzuki-Miyaura coupling.
Attachment of the difluorophenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.
Optimization of reaction conditions: This includes temperature, pressure, solvent, and catalyst selection to maximize efficiency.
Purification processes: Techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halides, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can produce ketones, aldehydes, or carboxylic acids.
Reduction: Can produce alcohols or alkanes.
Substitution: Can produce a variety of substituted derivatives.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: Its spirocyclic structure could be useful in the development of new materials with specific properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(3,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide exerts its effects would depend on its specific application. For example:
In medicinal chemistry: It might interact with specific molecular targets such as enzymes or receptors, modulating their activity.
In materials science: Its unique structure might impart specific physical or chemical properties to the materials in which it is incorporated.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide: can be compared with other spirocyclic compounds, thiophene derivatives, and difluorophenyl compounds.
Uniqueness
Structural Features: The combination of a spirocyclic core, thiophene group, and difluorophenyl group makes this compound unique.
Its unique structure may confer specific properties that are not found in similar compounds, making it valuable for specific applications.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3OS2/c21-14-7-6-13(11-15(14)22)23-17(26)12-28-19-18(16-5-4-10-27-16)24-20(25-19)8-2-1-3-9-20/h4-7,10-11H,1-3,8-9,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVPZGOBVZKXKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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